molecular formula C10H7ClF3N3O B2717499 (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1271665-51-0

(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2717499
CAS RN: 1271665-51-0
M. Wt: 277.63
InChI Key: LGARJUUDUGOBQK-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trifluoromethyl)phenyl isocyanate” is a chemical compound with the linear formula C8H3ClF3NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” is C8H3ClF3NO . Its average mass is 221.564 Da and its monoisotopic mass is 220.985519 Da .


Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . It is soluble in methanol .

Scientific Research Applications

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A novel tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been synthesized, demonstrating significant efficacy as a catalyst in Huisgen 1,3-dipolar cycloadditions. This catalyst, when complexed with CuCl, facilitates the cycloaddition in water or under neat conditions, highlighting low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups. This advancement underscores the potential of triazole derivatives in enhancing the efficiency of cycloaddition reactions, a cornerstone of synthetic chemistry (Ozcubukcu et al., 2009).

Crystal Structure Analysis

The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been elucidated, showcasing the molecular conformation and intermolecular interactions that stabilize the compound's arrangement. Such studies are crucial for understanding the physical and chemical properties of triazole derivatives, which can impact their application in various scientific fields (Dong & Huo, 2009).

Corrosion Inhibition Mechanism

Research on heterocycle triazole derivatives has revealed their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. By adsorbing to the steel surface, these compounds significantly reduce corrosion, even at high temperatures. Computational and experimental analyses have provided insights into the molecular interactions responsible for this inhibition, offering a pathway for developing more effective corrosion inhibitors (Boutouil et al., 2019).

Liquid Crystal Properties

A series of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been synthesized, characterized, and analyzed for their liquid crystal properties. These compounds display liquid crystal behaviors over a wide mesophase range, highlighting the potential of triazole derivatives in the development of new materials for display technologies (Zhao et al., 2013).

α-Glycosidase Inhibition Activity

The α-glycosidase inhibition activity of various triazole derivatives has been investigated, with certain compounds exhibiting significant inhibitory effects. The structural analysis of these compounds provides valuable insights into the design of potential therapeutic agents for diseases related to enzyme dysfunction (Gonzaga et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not available in the sources I found .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O/c11-6-1-2-9(8(3-6)10(12,13)14)17-4-7(5-18)15-16-17/h1-4,18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGARJUUDUGOBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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